molecular formula C21H21ClN2 B027971 ent-Calindol Hydrochloride CAS No. 728930-30-1

ent-Calindol Hydrochloride

Cat. No. B027971
M. Wt: 336.9 g/mol
InChI Key: KFILKQPBQZIRST-UHFFFAOYSA-N
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Description

Ent-Calindol Hydrochloride is a calcimimetic acting at the calcium sensing receptor . It is a positive allosteric modulator of the human Ca2+ receptor . It is also known as an allosteric modulator of the human Ca2+ receptor .


Molecular Structure Analysis

The molecular formula of ent-Calindol Hydrochloride is C21H20N2.ClH . Its molecular weight is 336.86 .


Physical And Chemical Properties Analysis

The physical and chemical properties of ent-Calindol Hydrochloride include a molecular weight of 336.86 and a molecular formula of C21H20N2.ClH . More specific properties such as melting point or solubility were not found in the search results.

Scientific Research Applications

Fourier Transform Infrared Spectrometry in Pharmaceutical Formulations

A study developed a Fourier Transform Infrared (FT-IR) spectrometric method for assaying pharmaceutical formulations. This method demonstrated suitable accuracy, precision, and repeatability, suggesting its potential application in the analysis of drugs in laboratory-prepared mixtures and commercial tablets (Hamid et al., 2014).

Environmental Impact of Engineered Nanomaterials

Research highlights the environmental release of engineered nanomaterials (ENMs), including studies on their concentrations in various environmental compartments. Despite major knowledge gaps, an agreement on the magnitude of environmental concentrations of ENMs is emerging, necessitating improved trace analytical methods specific for ENM detection and quantification (Gottschalk et al., 2013).

Polymorphs and Solvates of Pharmaceutical Compounds

A study on Encenicline hydrochloride, a pharmaceutical compound, identified eight new polymorphs, one monohydrate, and several solvates. The properties and stability of these forms were characterized using various analytical methods, providing insights into their thermodynamic stability and phase transformations (Kons & Actiņš, 2017).

Selective Sensing of Antibiotics

A novel Eu-based metal-organic framework (MOF) was developed for the selective and sensitive detection of certain antibiotics, demonstrating its potential for environmental monitoring and human health protection (Wang et al., 2021).

Study of Calindol Derivatives as Calcium Sensing Receptor Agonists

A comprehensive study explored the structure-activity relationship of calindol and its derivatives as calcium sensing receptor agonists. This research might provide a foundation for developing new therapeutic agents targeting the calcium sensing receptor (Kiefer et al., 2016).

properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFILKQPBQZIRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ent-Calindol Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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